molecular formula C19H19NOS B1385562 4-(Phenethyloxy)-N-(2-thienylmethyl)aniline CAS No. 1040693-88-6

4-(Phenethyloxy)-N-(2-thienylmethyl)aniline

Cat. No.: B1385562
CAS No.: 1040693-88-6
M. Wt: 309.4 g/mol
InChI Key: BKJRXPAVQXEEEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Phenethyloxy)-N-(2-thienylmethyl)aniline is an organic compound that features a phenethyloxy group, a thienylmethyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenethyloxy)-N-(2-thienylmethyl)aniline typically involves the reaction of 4-hydroxyaniline with phenethyl bromide to form 4-(phenethyloxy)aniline. This intermediate is then reacted with 2-thienylmethyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and bases like potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Phenethyloxy)-N-(2-thienylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen or the thienylmethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

4-(Phenethyloxy)-N-(2-thienylmethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Phenethyloxy)-N-(2-thienylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenethyloxy group and thienylmethyl group can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Phenethyloxy)-N-methylaniline
  • 4-(Phenethyloxy)-N-(2-furylmethyl)aniline
  • 4-(Phenethyloxy)-N-(2-pyridylmethyl)aniline

Uniqueness

4-(Phenethyloxy)-N-(2-thienylmethyl)aniline is unique due to the presence of the thienylmethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

4-(2-phenylethoxy)-N-(thiophen-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NOS/c1-2-5-16(6-3-1)12-13-21-18-10-8-17(9-11-18)20-15-19-7-4-14-22-19/h1-11,14,20H,12-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJRXPAVQXEEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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